molecular formula C10H12F3N B1586413 2-Amino-5-isopropylbenzotrifluoride CAS No. 87617-29-6

2-Amino-5-isopropylbenzotrifluoride

Cat. No.: B1586413
CAS No.: 87617-29-6
M. Wt: 203.2 g/mol
InChI Key: ZFHAHXSEZUPPNM-UHFFFAOYSA-N
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Description

Significance as a Fluorinated Aromatic Amine Synthon in Contemporary Organic Chemistry

Fluorinated aromatic amines are a class of compounds that have become indispensable in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. For instance, the high electronegativity of fluorine can influence the acidity and basicity of nearby functional groups, while the trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates.

2-Amino-5-isopropylbenzotrifluoride serves as a prime example of a fluorinated aromatic amine synthon. The amino group provides a reactive handle for a wide array of chemical transformations, such as acylation, alkylation, and diazotization, allowing for its incorporation into larger, more complex molecular frameworks. The presence of the trifluoromethyl and isopropyl groups on the aromatic ring further modulates the reactivity of the aniline (B41778) and influences the properties of the resulting derivatives.

Research has shown that aniline derivatives are staple components in the development of new pharmaceuticals. nih.gov The strategic placement of substituents like the trifluoromethyl group is a key strategy in drug design to overcome metabolic liabilities often associated with simpler anilines. nih.gov

Overview of Research Trajectories in Benzotrifluoride (B45747) Derivative Chemistry

The field of benzotrifluoride derivative chemistry is a vibrant area of research, driven by the wide-ranging applications of these compounds. The benzotrifluoride motif is found in numerous pharmaceuticals, agrochemicals, and dyes. Consequently, a significant portion of research in this area is focused on the development of new synthetic methodologies to access novel benzotrifluoride derivatives with enhanced or specific functionalities.

A key research trajectory involves the use of benzotrifluoride derivatives as building blocks for the synthesis of bioactive heterocyclic compounds. For example, substituted anilines are crucial precursors for the synthesis of pyrazole (B372694) derivatives, a class of compounds known for their broad spectrum of pharmacological activities, including antibacterial and anticancer properties. nih.govresearchgate.net

Recent studies have highlighted the potential of trifluoromethyl-substituted phenyl moieties in developing potent growth inhibitors of drug-resistant bacteria. ed.ac.uk In one study, a 4-isopropyl aniline derivative was found to inhibit the growth of S. aureus strains with significant potency. ed.ac.uk This underscores the importance of synthons like this compound in addressing the urgent need for new antibiotics. nih.gov

Furthermore, the development of kinase inhibitors is a major focus in cancer therapy, and aniline derivatives are key pharmacophores in many approved drugs. nih.govnih.gov The synthesis of novel anilinoquinazoline (B1252766) derivatives, for instance, is an active area of research for identifying new protein kinase inhibitors. nih.gov The unique substitution pattern of this compound makes it an attractive candidate for the synthesis of new kinase inhibitors with potentially improved efficacy and selectivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-yl-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-6(2)7-3-4-9(14)8(5-7)10(11,12)13/h3-6H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHAHXSEZUPPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379463
Record name 2-amino-5-isopropylbenzotrifluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87617-29-6
Record name 2-amino-5-isopropylbenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 87617-29-6
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Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 2 Amino 5 Isopropylbenzotrifluoride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Amino-5-isopropylbenzotrifluoride, also known as 4-isopropyl-2-(trifluoromethyl)aniline. By analyzing the spectra from ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the molecule's covalent framework can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons, the amine protons, and the protons of the isopropyl group. The aromatic region would typically display complex splitting patterns due to the coupling between the three protons on the substituted ring. The methine proton of the isopropyl group will appear as a septet, coupled to the six equivalent methyl protons, which in turn will appear as a doublet. The amine (NH₂) protons often appear as a broad singlet, and their chemical shift can be solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Ten distinct signals are expected for this compound. The carbon of the trifluoromethyl group (CF₃) will show a characteristic quartet due to coupling with the three fluorine atoms. The aromatic carbons will appear in the typical downfield region (110-150 ppm), with their exact shifts influenced by the electron-donating amino group and the electron-withdrawing trifluoromethyl group. The carbons of the isopropyl group will be found in the upfield aliphatic region.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. rsc.org In this case, it would show a singlet for the three equivalent fluorine atoms of the CF₃ group, providing confirmation of this functional group's presence. rsc.org The chemical shift of this signal is indicative of the electronic environment of the trifluoromethyl group on the aromatic ring.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm Predicted values are based on analogous compounds and standard chemical shift ranges. Solvent: CDCl₃.

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) ¹⁹F NMR (Predicted)
-CH(CH₃)₂1.25 (d, 6H)24.1 (CH₃)
-CH (CH₃)₂2.88 (sept, 1H)33.5 (CH)
-NH₂3.80 (br s, 2H)
Ar-H6.70 - 7.20 (m, 3H)115.0 - 148.0
Ar-C-NH₂145.0
Ar-C-CF₃118.0 (q)
-CF₃125.0 (q)-62.0 (s)

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy techniques, including FTIR and Raman, are crucial for identifying the functional groups and analyzing the molecular vibrations within this compound.

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is generated from the absorption of infrared radiation, causing molecular vibrations. Key absorptions for this compound would include:

N-H Stretching: Symmetrical and asymmetrical stretching vibrations of the primary amine group (NH₂) typically appear as two distinct bands in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group appears just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations produce characteristic peaks in the 1450-1600 cm⁻¹ range.

C-F Stretching: The strong electron-withdrawing nature of fluorine results in intense C-F stretching bands, typically found in the 1000-1350 cm⁻¹ region. The CF₃ group will have strong, characteristic absorption bands. nist.gov

C-N Stretching: This vibration is typically observed in the 1250-1350 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, which measures scattered light, provides complementary information. Aromatic ring vibrations often produce strong Raman signals. While C-F bonds tend to be weak Raman scatterers, the symmetric vibrations of the CF₃ group can sometimes be observed.

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹)

Vibrational Mode Technique Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)FTIR3300 - 3500Medium-Strong
Aromatic C-H StretchFTIR/Raman3000 - 3100Medium
Aliphatic C-H StretchFTIR/Raman2850 - 2970Medium-Strong
C=C Aromatic Ring StretchFTIR/Raman1450 - 1600Medium-Strong
C-F Stretch (CF₃)FTIR1000 - 1350Strong
C-N StretchFTIR1250 - 1350Medium

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₀H₁₂F₃N), the molecular weight is approximately 203.20 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 203. The fragmentation of this ion is predictable based on the structure:

Loss of a methyl group: A common fragmentation for isopropyl-substituted compounds is the loss of a methyl radical (•CH₃) to form a stable benzylic cation, resulting in a peak at m/z 188.

Loss of the trifluoromethyl group: Cleavage of the C-CF₃ bond can occur, though it is less common for aryl-CF₃ bonds.

Benzylic cleavage: The bond between the isopropyl group and the aromatic ring can break, leading to characteristic fragments.

Predicted collision cross-section (CCS) values can also be calculated for different adducts of the molecule, such as [M+H]⁺, providing further structural information. bldpharm.com

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/z Value (Predicted) Proposed Fragment Fragmentation Pathway
203[C₁₀H₁₂F₃N]⁺˙Molecular Ion (M⁺˙)
188[M - CH₃]⁺Loss of a methyl radical from the isopropyl group
160[M - C₃H₇]⁺Loss of the isopropyl radical

Single Crystal X-ray Diffraction for Solid-State Structural Geometry and Intermolecular Interactions

Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the amino group (N-H···N or N-H···F) and van der Waals forces, which govern the packing of the molecules in the solid state. While no public crystal structure for this compound is currently available, analysis of related structures shows that such interactions are critical in defining the supramolecular architecture. researchgate.net

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions in conjugated systems. The benzene (B151609) ring in this compound, substituted with both an auxochrome (-NH₂) and a chromophore (-CF₃), will exhibit characteristic absorption bands in the UV region.

The amino group typically causes a red shift (bathochromic shift) of the benzene absorption bands, while the trifluoromethyl group's electronic effect will also influence the position and intensity of these bands. The UV-Vis spectrum provides information about the extent of conjugation in the molecule. Theoretical calculations, such as determining the HOMO-LUMO energy gap, can complement the experimental data to understand the electronic properties. semanticscholar.org For aromatic amines, typical π → π* transitions are observed, and their maxima can be sensitive to solvent polarity. thermofisher.com

Interactive Data Table: Predicted UV-Vis Absorption Maxima (λₘₐₓ) Predicted values based on analogous aromatic amines.

Transition Type Expected λₘₐₓ Range (nm) Solvent
π → π230 - 250Hexane/Ethanol
π → π280 - 300Hexane/Ethanol

Computational and Quantum Chemical Investigations of 2 Amino 5 Isopropylbenzotrifluoride and Its Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. q-chem.com DFT calculations are instrumental in predicting the geometry, electronic structure, and reactivity of compounds like 2-Amino-5-isopropylbenzotrifluoride. These calculations are typically performed using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p) to provide a reliable description of the molecular system. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For aminobenzotrifluoride derivatives, the HOMO is typically localized on the benzene (B151609) ring and the amino group, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the trifluoromethyl group and the aromatic ring, suggesting these areas are susceptible to nucleophilic attack. The precise energies and spatial distributions of these orbitals are highly dependent on the nature and position of the substituents on the benzene ring.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound Analogs

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
2-Aminobenzotrifluoride-5.8-0.94.9
4-Aminobenzotrifluoride-5.6-0.84.8
2-Amino-5-nitrobenzotrifluoride-6.2-2.53.7

Note: This table is illustrative and based on general trends for similar molecules. Actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP map displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) that are prone to electrophilic attack, and blue representing electron-deficient regions (positive potential) that are susceptible to nucleophilic attack. researchgate.net

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

DFT calculations are widely used to predict various spectroscopic parameters, including vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.gov Theoretical prediction of these spectra can aid in the interpretation of experimental data and the structural elucidation of newly synthesized compounds. By calculating the harmonic vibrational frequencies, one can assign the observed spectral bands to specific vibrational modes of the molecule. Similarly, the prediction of NMR chemical shifts provides valuable information about the electronic environment of the different nuclei within the molecule.

Non-Linear Optical Properties Prediction

Molecules with large hyperpolarizability are of great interest for applications in non-linear optics (NLO). researchgate.net DFT calculations can be employed to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). rsc.orgnih.gov Organic molecules with donor-π-acceptor motifs often exhibit significant NLO responses. In this compound, the amino group acts as an electron donor and the trifluoromethyl group as an electron acceptor, connected through the π-system of the benzene ring. This arrangement suggests that the compound may possess NLO properties.

Table 2: Calculated NLO Properties for a Generic Donor-Acceptor Benzotrifluoride (B45747) Analog

PropertyValue
Dipole Moment (μ)5.0 D
Average Polarizability (α)25 x 10⁻²⁴ esu
First Hyperpolarizability (β)10 x 10⁻³⁰ esu

Note: This table presents hypothetical data to illustrate the type of information obtained from NLO calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape and identify the most stable conformers. Furthermore, if the compound is being investigated as a potential ligand for a biological target, such as a protein receptor, MD simulations can be used to model the ligand-receptor binding process, providing insights into the binding affinity and the key interactions that stabilize the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Property Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.orgnih.gov By developing a QSAR model, it is possible to predict the biological activity of new, untested compounds. researchgate.net For a series of aminobenzotrifluoride analogs, a QSAR model could be developed to predict their activity against a specific biological target. This would typically involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each compound and then using statistical methods to correlate these descriptors with the observed biological activity. nih.gov

Computational Assessment of Adsorption and Binding Mechanisms

The adsorption and binding mechanisms of this compound and its analogs at a receptor level can be extensively studied using a variety of computational methods. These in silico techniques provide deep insights into the molecular interactions that govern the binding affinity and selectivity of these compounds, guiding further drug discovery and development efforts. azolifesciences.commetrotechinstitute.org

Molecular dynamics (MD) simulations are a cornerstone of this computational assessment, allowing researchers to observe the dynamic behavior of the ligand-receptor complex over time. nih.govmdpi.com By simulating the movements of atoms and molecules, MD can reveal the conformational changes that occur upon binding, as well as the stability of the ligand within the binding pocket. mdpi.com These simulations can also help in identifying the key amino acid residues that play a crucial role in the interaction with the ligand. nih.gov

To quantify the binding affinity, methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are frequently employed. nih.govpeng-lab.org These methods calculate the free energy of binding by combining the molecular mechanics energies with continuum solvation models. nih.gov While MM/PBSA is often considered more accurate for absolute binding free energies, MM/GBSA is computationally more efficient and effective for ranking the binding affinities of different ligands, a critical step in virtual screening and lead optimization. acs.orgacs.org

Quantum chemical calculations can further refine the understanding of these interactions by providing a more accurate description of the electronic effects, such as charge distribution and polarization, which are crucial for specific intermolecular interactions like hydrogen bonding and π-π stacking. nih.govrowansci.com

A hypothetical computational study of this compound and its analogs binding to a target protein might involve the following steps:

Molecular Docking: To predict the preferred binding orientation of the ligands in the active site of the receptor.

Molecular Dynamics Simulations: To assess the stability of the docked poses and observe the dynamic behavior of the ligand-protein complexes.

Binding Free Energy Calculations: Using MM/PBSA or MM/GBSA to estimate the binding affinities of the compounds.

Residue Interaction Analysis: To identify the key amino acid residues involved in the binding and to understand the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions).

The following tables present hypothetical data from such a computational assessment.

Table 1: Hypothetical Binding Free Energies of this compound and its Analogs

CompoundAnalog VariationPredicted Binding Free Energy (kcal/mol) (MM/GBSA)
This compound--9.5
Analog AReplacement of isopropyl with ethyl-8.2
Analog BReplacement of trifluoromethyl with chloro-7.8
Analog CAddition of a hydroxyl group to the phenyl ring-10.1

Table 2: Hypothetical Key Amino Acid Residue Interactions with this compound

Amino Acid ResidueType of InteractionDistance (Å)
Asp189Hydrogen Bond with amino group2.8
Phe290π-π Stacking with phenyl ring3.5
Val213Hydrophobic interaction with isopropyl group4.1
Tyr99Hydrogen Bond with trifluoromethyl group3.1

These computational approaches, by providing a detailed picture of the binding mechanisms at the molecular level, are invaluable for the rational design of more potent and selective analogs of this compound. azolifesciences.comnih.gov

Applications in Advanced Organic Synthesis and Material Science Research

Utilization as a Versatile Building Block for Heterocyclic Compound Synthesis

The chemical reactivity of 2-amino-5-isopropylbenzotrifluoride, primarily centered around its aromatic amine functionality, makes it an invaluable starting material for constructing a wide variety of heterocyclic compounds. The presence of the trifluoromethyl group significantly influences the electronic properties of the amine and the benzene (B151609) ring, which can be leveraged to control reaction pathways and stabilize the resulting heterocyclic systems.

The primary amino group of this compound serves as a key nucleophile in condensation reactions to form various nitrogen-containing heterocycles.

Pyrimidines: Pyrimidine (B1678525) rings can be constructed through the condensation of an amine with a 1,3-dicarbonyl compound or its equivalent. While direct synthesis using this compound is a specialized application, the general strategy involves reacting the aminobenzotrifluoride moiety with appropriate precursors. For instance, 2-aminopyrimidines are often synthesized by condensing chalcones with guanidine (B92328) carbonate in a solvent like dimethylformamide (DMF). ajol.info The trifluoromethyl group on the aniline (B41778) precursor can enhance the stability and modify the electronic properties of the final pyrimidine derivative.

Benzimidazoles: Benzimidazoles are readily synthesized by the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. rsc.org this compound can be conceptually transformed into a substituted o-phenylenediamine, which then undergoes cyclization. A more direct approach involves the cyclodesulfurization of thioureas. In a relevant study, a 2-aminobenzimidazole (B67599) derivative bearing a trifluoromethylphenyl group was successfully synthesized via the condensation of a substituted thiourea (B124793) in the presence of iodoacetic acid, a method noted for its efficiency and high yield without the formation of significant side products. symbiosisonlinepublishing.com This highlights a viable pathway for incorporating the trifluoromethyl-substituted aniline structure into a benzimidazole (B57391) core. symbiosisonlinepublishing.comresearchgate.net

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classical and effective method for creating thiazole rings, which involves the reaction of an α-haloketone with a thiourea or thioamide. organic-chemistry.orgrsc.org this compound can be converted into a corresponding thiourea, which then acts as the nitrogen and sulfur donor in the Hantzsch reaction. The reaction conditions can be optimized, with some modern protocols utilizing solvent-free conditions or microreactors to improve efficiency and yield. organic-chemistry.orgrsc.org The electronic nature of the substituents on the aniline ring plays a crucial role in the reaction's progress and the properties of the resulting 2-aminothiazole (B372263) derivative.

HeterocycleGeneral Synthetic MethodKey ReagentsPotential Role of this compound
PyrimidineCondensation ReactionChalcones, Guanidine CarbonateServes as a precursor to a substituted guanidine or related nitrogen donor.
BenzimidazoleCyclodesulfurizationSubstituted Thiourea, Iodoacetic AcidActs as the aniline backbone for the thiourea intermediate. symbiosisonlinepublishing.com
ThiazoleHantzsch Synthesisα-Haloketone, Thiourea derivativeCan be converted to a substituted thiourea to react with the α-haloketone. organic-chemistry.org

The utility of this compound extends to the synthesis of more complex fused and polycyclic systems. These structures are of great interest in medicinal chemistry and materials science. By using the aniline as a starting point, multi-ring systems can be constructed through sequential or multi-component reactions. For example, derivatives of 2-aminobenzothiazole, which can be conceptually derived from trifluoromethyl-substituted anilines, are used in multicomponent reactions with aldehydes and β-dicarbonyl compounds to create fused pyrimidine systems like 4H-benzo symbiosisonlinepublishing.comresearchgate.netthiazolo[3,2-a]pyrimidines. nih.gov Similarly, benzofuran[3,2-d]pyrimidine derivatives have been synthesized, demonstrating the fusion of different heterocyclic rings to create complex, biologically active scaffolds.

Role in the Development of Fluorescent Probes and Chemical Sensors

Aniline derivatives are foundational components in the design of fluorescent probes and chemical sensors. The amino group can act as a recognition site or as part of a signaling unit that undergoes a change in fluorescence upon interaction with a specific analyte. The trifluoromethyl group is particularly valuable in this context as it can modulate the electronic properties, photostability, and lipophilicity of the fluorophore, thereby fine-tuning its sensing capabilities. While specific fluorescent probes based directly on this compound are not widely documented, the principles of fluorophore design strongly support its potential. For example, fluorescent protein-based biosensors are a major area of research, where subtle changes in the environment of the fluorophore lead to detectable changes in fluorescence lifetime or intensity. nih.gov The incorporation of trifluoromethyl groups into organic fluorophores is a known strategy to enhance quantum yield and shift emission wavelengths.

Application in Organometallic Catalysis as Ligands and Precursors

In the field of organometallic catalysis, aniline derivatives serve as versatile ligands for transition metals. The nitrogen atom's lone pair of electrons can coordinate to a metal center, and the substituents on the aromatic ring can be used to precisely tune the steric and electronic environment of the catalyst. This tuning is critical for optimizing catalytic activity, selectivity, and stability.

Recent studies have shown that aniline derivatives are effective ligands in palladium-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org Specifically, a study on [(NHC)PdCl2(aniline)] precatalysts identified 3-trifluoromethylaniline as an optimal ligand for the Suzuki–Miyaura cross-coupling of amides. nih.gov This finding underscores the beneficial role of the electron-withdrawing trifluoromethyl group in enhancing catalytic activity. The electronic diversity offered by substituted anilines allows for significant fine-tuning of catalyst performance in challenging reactions. nih.gov Therefore, this compound is a highly promising candidate for developing novel ligands for a range of catalytic transformations.

Catalytic SystemRole of Aniline DerivativeKey Advantage of Trifluoromethyl GroupReference
(NHC)PdCl2(aniline) PrecatalystsStabilizing LigandEnhances catalytic activity through electron-withdrawing effects. nih.gov
General Cross-Coupling ReactionsTunable LigandAllows for fine-tuning of steric and electronic properties of the catalyst. organic-chemistry.org

Potential in Advanced Materials Chemistry (e.g., for Photochromic Behavior)

The unique electronic properties imparted by the trifluoromethyl group make this compound an attractive building block for advanced materials. One area of interest is the development of photochromic materials, which undergo a reversible change in color upon exposure to light. Many photochromic systems, such as spiropyrans and spirooxazines, are synthesized from heterocyclic precursors that can be derived from aniline derivatives. research.csiro.auresearchgate.net The amino group of the aniline is often incorporated into the final photochromic molecule, and substituents on the aromatic ring influence the color, switching speed, and fatigue resistance of the material. research.csiro.au

Furthermore, aniline derivatives can be polymerized to create novel functional polymers. For example, the polymerization of phenylamines with sulfur monochloride can yield poly[N,N-(phenylamino)disulfides], which are colored polymers with unique conjugated backbones. nih.gov The electronic nature of the aniline monomer directly impacts the color and properties of the resulting polymer. The trifluoromethyl group in this compound would be expected to produce a polymer with distinct electronic and optical properties, potentially useful in organic electronics or sensor applications. Research into trifluoromethyl-substituted non-fullerene acceptors for organic photovoltaics also demonstrates the utility of such groups in tuning the energy levels and performance of advanced materials. rsc.org

Medicinal Chemistry and Pharmacological Research of 2 Amino 5 Isopropylbenzotrifluoride Derivatives

Scaffold-Based Drug Design (SBDD) and Lead Optimization Strategies

Scaffold-based drug design is a powerful approach that utilizes a common molecular framework, or scaffold, as the basis for developing new drug candidates. In the context of 2-amino-5-isopropylbenzotrifluoride, this strategy involves systematically modifying the peripheral functional groups attached to this core structure to enhance potency, selectivity, and pharmacokinetic properties.

Scaffold Hopping Methodologies for Novel Chemotype Discovery

Scaffold hopping is a computational or medicinal chemistry strategy used to identify structurally novel compounds that retain the biological activity of a known active molecule by modifying its core structure. nih.govnih.gov This technique is particularly useful for generating new intellectual property and improving upon existing drug candidates. nih.gov For instance, a 2-aminopyrimidine (B69317) (2-AP) scaffold has been used as a replacement for a 2-aminoimidazole (2-AI) core to create new analogs with anti-biofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net This approach, which involves replacing one heterocyclic core with another, demonstrates how scaffold hopping can lead to the discovery of compounds with improved or novel biological activities. nih.gov

The core principle of scaffold hopping is to preserve the key pharmacophoric features responsible for biological activity while exploring new chemical space. nih.gov This can involve minor modifications, such as replacing a carbon atom with a heteroatom, or more significant changes like ring opening and closure or the replacement of a peptide backbone with a non-peptidic moiety. nih.gov

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) has become a powerful alternative to traditional high-throughput screening (HTS) for identifying lead compounds. nih.govresearchgate.netnih.gov FBDD involves screening libraries of small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. nih.govresearchgate.net These initial hits, which typically have molecular weights of less than 300 Da, are then optimized and grown into more potent, drug-like molecules. researchgate.netnih.gov

A key advantage of FBDD is its ability to efficiently sample chemical space with a smaller number of compounds compared to HTS. researchgate.net Biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are often used to detect the weak binding of fragments and to elucidate their binding mode, providing a rational basis for lead optimization. nih.govyoutube.com The process often involves linking or growing fragments that bind to adjacent sites on the target protein to create a more potent molecule. youtube.com This approach has been successfully applied to a variety of targets, including challenging ones like membrane proteins and protein-protein interactions. nih.govnih.gov

Computer-Aided Drug Design (CADD) Applications in Drug Discovery

Computer-Aided Drug Design (CADD) encompasses a range of computational methods that are integral to modern drug discovery, accelerating the process and reducing costs. nih.gov These techniques are broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov CADD plays a crucial role in identifying and optimizing novel drug candidates, including those derived from the this compound scaffold.

Virtual Screening and Molecular Docking Studies for Target Identification and Binding Affinity

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or nucleic acid. nih.govufu.br This method can be either structure-based or ligand-based. Structure-based virtual screening relies on the three-dimensional structure of the target, using molecular docking to predict the binding conformation and affinity of a small molecule within the target's binding site. nih.govmdpi.com A common practice to validate a docking protocol is to re-dock the native ligand into the protein's binding pocket and calculate the root-mean-square deviation (RMSD) between the predicted and experimental poses; an RMSD value below 2.0 Å is generally considered a successful prediction. mdpi.com

Molecular docking simulations predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ufu.br The scoring functions used in docking programs estimate the binding affinity, allowing for the ranking of potential drug candidates. ufu.br These computational approaches have been instrumental in the discovery of inhibitors for various targets, including kinases and enzymes involved in infectious diseases. mdpi.comnih.gov

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings) that a molecule must possess to exhibit a specific biological activity. ufu.brnih.gov A pharmacophore model can be generated from a set of known active ligands or from the structure of a ligand-bound receptor. nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound databases to identify novel molecules that fit the model and are therefore likely to be active. nih.gov This approach is particularly useful when the 3D structure of the target protein is unknown. nih.gov The identified hits from pharmacophore-based screening can then be further evaluated using molecular docking and other computational and experimental methods. nih.gov

Structure-Activity Relationship (SAR) Studies of Substituted Analogs

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying different parts of a molecule and evaluating the resulting changes in activity, researchers can identify the key structural features required for potency and selectivity. nih.govresearchgate.netutmb.edu

For derivatives of scaffolds like 2-aminopyrimidine and others, SAR studies have been crucial in optimizing their activity as kinase inhibitors and other therapeutic agents. nih.govnih.gov For example, in a series of 2-aminopyrimidine derivatives developed as FLT3 inhibitors, SAR studies revealed that specific substitutions on the pyrimidine (B1678525) ring and other parts of the molecule were critical for achieving high potency and selectivity. nih.govnih.gov These studies often involve synthesizing a library of analogs with variations at different positions and then assessing their biological activity through in vitro assays. nih.gov The data from these studies guide the design of new analogs with improved pharmacological profiles. nih.govmanchester.ac.uk

Table 1: Investigated 2-Aminopyrimidine Derivatives and their Biological Activities

CompoundTargetActivity (IC50)Key Structural FeaturesReference
Compound 15 FLT3-WT7.42 ± 1.23 nM2-aminopyrimidine core nih.gov
FLT3-D835Y9.21 ± 0.04 nM
MV4-11 cells0.83 ± 0.15 nM
MOLM-13 cells10.55 ± 1.70 nM
Compound 30 FLT31.5-7.2 nM2-aminopyrimidine core with high selectivity over c-KIT nih.gov
MV4-11 cells0.8-3.2 nM
Compound 36 FLT31.5-7.2 nM2-aminopyrimidine core with high selectivity over c-KIT nih.gov
MV4-11 cells0.8-3.2 nM

Biological Activity Spectrum of this compound Derivatives

The core structure of this compound serves as a versatile scaffold in medicinal chemistry, leading to the development of derivatives with a wide array of biological activities. Researchers have successfully synthesized and evaluated various derivatives, demonstrating their potential in treating a range of diseases. These activities stem from the unique combination of the aminobenzotrifluoride moiety with other heterocyclic systems, which can be tailored to interact with specific biological targets.

Derivatives of this compound have been investigated for their potential as antiprotozoal agents, particularly when integrated with a benzimidazole (B57391) framework. Benzimidazoles are a well-established class of anthelmintic drugs that have also shown promise against certain protozoan parasites like Trichomonas vaginalis and Giardia lamblia. nih.gov The mechanism of action for many benzimidazoles involves the inhibition of tubulin polymerization, a critical process for cell division and structure. nih.gov

Research in this area focuses on synthesizing hybrid molecules that combine the structural features of this compound with the benzimidazole nucleus. The aim is to enhance the antiprotozoal efficacy and potentially overcome resistance mechanisms. While direct studies on this compound-benzimidazole hybrids are not extensively detailed in the provided results, the principle of using benzimidazole scaffolds as a strategy for developing new antiprotozoal drugs is well-supported. nih.govnih.gov The trifluoromethyl group, a key feature of the starting compound, is known to enhance metabolic stability and cell permeability, which are desirable properties for drug candidates.

Table 1: Examples of Benzimidazole Derivatives with Antiprotozoal Activity

Compound Target Organism(s) Reported Activity (IC50)
Mebendazole Giardia lamblia, Trichomonas vaginalis 0.005 - 0.16 µg/mL nih.gov
Flubendazole Giardia lamblia, Trichomonas vaginalis 0.005 - 0.16 µg/mL nih.gov
Fenbendazole Giardia lamblia, Trichomonas vaginalis 0.005 - 0.16 µg/mL nih.gov

This table is for illustrative purposes and showcases the potential of the benzimidazole scaffold.

The thiazole (B1198619) ring is a prominent heterocyclic structure found in many biologically active compounds, including a number of antibacterial agents. researchgate.netjocpr.combiointerfaceresearch.com The incorporation of a 2-aminothiazole (B372263) moiety into derivatives of this compound is a strategy being explored for the development of novel antibacterial drugs. Thiazole derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. researchgate.netjocpr.combiointerfaceresearch.com

The synthesis of novel 2-aminothiazole derivatives has been a focus of research, with studies showing that these compounds can exhibit significant in vitro antibacterial activity. researchgate.netjocpr.com For instance, various synthesized 2-aminothiazole derivatives have been tested against bacterial strains such as Bacillus subtilis and E. coli. researchgate.net The combination of the trifluoromethylphenyl group from this compound with the thiazole nucleus could lead to compounds with enhanced antibacterial properties, potentially by improving their ability to penetrate bacterial cell walls or by interacting with novel bacterial targets.

Table 2: Antibacterial Activity of Selected Thiazole Derivatives

Derivative Type Target Bacteria Activity Noted
2-Aminothiazole Derivatives Bacillus subtilis (+ve), E. coli (-ve) Active at 50 and 100 µg/mL researchgate.net
(2-aminothiazol-4-yl) methyl ester derivatives Various bacteria Prominent antibacterial activities biointerfaceresearch.com
2-(3-pyridyl)-4,5-disubstituted thiazoles Various pathogens Prominent antibacterial activity biointerfaceresearch.com

This table illustrates the antibacterial potential of the thiazole scaffold.

In the realm of oncology, derivatives of this compound are being investigated for their potential as anticancer agents, particularly when coupled with pyridine (B92270) or anthraquinone (B42736) scaffolds. The pyridine ring is a key component of many anticancer drugs and is known to interact with various biological targets, including enzymes and receptors involved in cancer cell proliferation. researchgate.net Similarly, the anthraquinone structure is found in several clinically used chemotherapeutic agents that act by intercalating into DNA and inhibiting topoisomerase enzymes.

Research has shown that pyridine derivatives can exhibit cytotoxic properties against various human cancer cell lines. researchgate.net The synthesis of hybrid molecules incorporating the this compound structure with a pyridine or anthraquinone core aims to create novel compounds with enhanced anticancer activity and improved pharmacological profiles. The trifluoromethyl group can contribute to the lipophilicity and metabolic stability of these potential drug candidates, which may lead to better tumor penetration and efficacy. The development of such compounds represents a promising avenue in the search for new cancer therapies.

Table 3: Anticancer Potential of Pyridine-Based Scaffolds

Scaffold Mechanism/Target Relevance
Pyridine Carbonic Anhydrase Inhibition, EGFR Inhibition Pyridine-containing compounds are crucial in medicinal applications as anticancer agents. researchgate.net
Pentacyclic Benzimidazoles DNA/RNA Interaction Derivatives have shown significant antiproliferative activity. mdpi.com

This table highlights the relevance of pyridine and related scaffolds in anticancer research.

Derivatives of this compound are also being explored for their potential as anti-inflammatory and analgesic agents. researchgate.net The development of new non-steroidal anti-inflammatory drugs (NSAIDs) is an active area of research, with a focus on finding compounds with improved efficacy and better safety profiles. The structural features of this compound can be combined with other pharmacophores known to possess anti-inflammatory and analgesic properties.

For example, research into new phenylbutanal derivatives and succinimide (B58015) compounds has shown promise in developing agents with potent anti-inflammatory and analgesic effects. mdpi.comnih.gov These compounds often exert their effects through the inhibition of enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are key players in the inflammatory cascade. mdpi.comnih.gov By incorporating the this compound moiety, it may be possible to modulate the pharmacokinetic and pharmacodynamic properties of these compounds to create more effective and targeted therapies for pain and inflammation.

Table 4: Anti-inflammatory and Analgesic Potential of Investigated Compounds

Compound Class Target Enzymes Observed Effects
Phenylbutanal Derivatives COX-1, COX-2, 5-LOX Potent inhibitory values, encouraging analgesic and anti-inflammatory results in vivo. mdpi.com
Succinimide Derivatives COX-1, COX-2, 5-LOX Significant inhibition of inflammatory enzymes. nih.gov
2-Amino-5-selenothiazoles Not specified Evaluated as anti-inflammatory and analgesic agents. researchgate.net

Mechanistic Investigations of Biological Action and Target Modulation

Understanding the mechanism of action is crucial for the rational design and development of new therapeutic agents. For derivatives of this compound, mechanistic studies are focused on elucidating how these compounds interact with their biological targets to produce their observed pharmacological effects.

In the context of antibacterial activity, the primary targets for many fluoroquinolone-like compounds are the bacterial enzymes DNA gyrase and topoisomerase IV. nih.gov Inhibition of these enzymes disrupts DNA replication and leads to bacterial cell death. nih.gov For derivatives incorporating a thiazole scaffold, the mechanism may involve similar interactions with these topoisomerases or could involve other bacterial targets.

For antiprotozoal benzimidazole derivatives, the primary mechanism of action is often the disruption of microtubule formation through binding to β-tubulin. nih.gov This interference with the cytoskeleton is lethal to the parasite.

In anticancer research, the mechanisms are more varied. For derivatives containing pyridine or anthraquinone scaffolds, the mode of action could involve intercalation into DNA, inhibition of topoisomerase enzymes, or modulation of signaling pathways critical for cancer cell growth and survival, such as those involving protein kinases. researchgate.netmdpi.com Studies on some benzimidazole-based anticancer agents have shown that they can bind to DNA and RNA through a combination of intercalation and groove binding. nih.govmdpi.com

For anti-inflammatory and analgesic agents, the primary mechanism often involves the inhibition of enzymes in the arachidonic acid pathway, namely COX-1, COX-2, and 5-LOX. mdpi.comnih.gov By blocking these enzymes, the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes is reduced, leading to a decrease in inflammation and pain.

Further mechanistic studies are essential to fully understand the structure-activity relationships and to optimize the design of future drug candidates based on the this compound scaffold.

Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence and Machine Learning in Derivative Discovery and Optimization

The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry is revolutionizing the drug discovery pipeline. For derivatives of 2-Amino-5-isopropylbenzotrifluoride, these computational tools offer a pathway to rapidly design and optimize new chemical entities with enhanced therapeutic profiles.

Molecular docking simulations, another critical in silico method, predict how a ligand binds to the active site of a target protein. For benzotrifluoride (B45747) derivatives, docking studies can elucidate interactions with key residues of therapeutic targets, such as enzymes or receptors. This information is invaluable for optimizing the scaffold to improve binding affinity and selectivity. nih.gov By combining QSAR and docking, researchers can virtually screen large libraries of potential derivatives, prioritizing a smaller, more manageable number of candidates for synthesis and experimental testing, which significantly reduces the time and cost of development. researchgate.net

Computational TechniqueApplication in Derivative DiscoveryPotential Benefit for Benzotrifluoride Scaffolds
Machine Learning (ML) Predicts bioactivity and properties from molecular structure.Accelerates identification of promising derivatives from large virtual libraries. researchgate.netchemimpex.com
QSAR Modeling Establishes relationships between chemical structure and biological activity.Guides molecular modifications to enhance therapeutic efficacy and safety. nih.gov
Molecular Docking Simulates the binding of a molecule to a protein target.Provides insights into binding mechanisms to optimize affinity and selectivity. nih.gov
Virtual Screening Filters large compound libraries to identify potential hits.Reduces the number of compounds needing physical synthesis and testing. researchgate.net

Exploration of Novel Therapeutic Targets for this compound Derivatives

The unique properties imparted by the trifluoromethyl group make the benzotrifluoride scaffold a versatile platform for targeting a wide range of diseases. mdpi.com While initial research may focus on known targets, future efforts are geared towards identifying novel therapeutic targets for derivatives of this compound, particularly in oncology and infectious diseases.

In cancer therapy, many FDA-approved drugs containing a trifluoromethylphenyl moiety act as kinase inhibitors. mdpi.com For instance, Sorafenib targets the Raf/Mek/Erk pathway, which is crucial for tumor angiogenesis and cell proliferation. mdpi.com Alpelisib, another example, is an inhibitor of phosphatidylinositol-3-kinase (PI3K), an enzyme involved in cell growth and survival. mdpi.com Future research could explore other kinases or related signaling pathways that are dysregulated in various cancers. Furthermore, compounds with a trifluoromethylphenyl structure have shown the ability to target proteins like HNF 4α (Hepatocyte Nuclear Factor 4 alpha), which is implicated in the progression of liver cancer by regulating the STAT3 pathway. nih.gov

Beyond oncology, the benzotrifluoride scaffold is promising for developing agents against infectious diseases and neurological disorders. Pyrazole (B372694) derivatives featuring a 3,5-bis(trifluoromethyl)phenyl group have demonstrated potent activity against drug-resistant Gram-positive bacteria, including MRSA. nih.gov In neuroscience, Fluoxetine, a well-known antidepressant, contains a trifluoromethylphenoxy group and functions by blocking the serotonin (B10506) reuptake transporter. mdpi.com This opens avenues for designing novel derivatives that could target other neurotransmitter transporters or receptors implicated in psychiatric and neurodegenerative conditions.

Drug / Derivative ClassTherapeutic AreaBiological Target(s)
Sorafenib Cancer (Kidney, Liver)Raf/Mek/Erk pathway kinases, Cell surface kinases mdpi.com
Alpelisib Cancer (Breast)Phosphatidylinositol-3-kinase (PI3K) mdpi.com
Selinexor Cancer (Myeloid Leukemia)Exportin 1 (XPO1) mdpi.com
Fluoxetine Depression, Panic DisorderSerotonin reuptake transporter mdpi.com
Naphthofuran Derivatives Cancer (Liver)Hepatocyte Nuclear Factor 4 alpha (HNF 4α) nih.gov
Pyrazole Derivatives Infectious DiseaseBacterial growth inhibition (targets vary) nih.gov

Advancements in Automated Synthesis and High-Throughput Screening for Libraries of Analogs

The synthesis and screening of large compound libraries are essential for discovering new drug candidates. Emerging technologies in automated synthesis and high-throughput screening (HTS) are poised to accelerate the development of analogs based on the this compound scaffold.

Continuous flow chemistry has emerged as a superior alternative to traditional batch synthesis for many reactions, including trifluoromethylation. rsc.orgpolyu.edu.hk Micro-flow reactors offer enhanced safety, better temperature control, and improved reaction efficiency, particularly for gas-liquid reactions involving reagents like fluoroform. nih.govresearchgate.net This technology allows for the rapid and scalable production of benzotrifluoride derivatives, making it easier to generate diverse chemical libraries for screening. vapourtec.com Segmented flow techniques can further enhance library synthesis by encapsulating individual reactions in droplets, separated by an immiscible solvent, allowing for the parallel synthesis of many distinct compounds in a single run. nih.gov

For screening these newly synthesized libraries, fluorine-based Nuclear Magnetic Resonance (19F-NMR) spectroscopy is a particularly powerful HTS method. acs.org The high sensitivity of the 19F nucleus and the lack of background signals in biological samples make it an ideal tool for detecting the binding of fluorinated compounds like benzotrifluoride derivatives to target proteins. nih.govacs.org Competition-based 19F-NMR screening can rapidly identify hits from large mixtures and determine their binding affinities, significantly streamlining the hit-to-lead process.

TechnologyApplication in Drug DiscoveryAdvantage for Benzotrifluoride Analogs
Continuous Flow Chemistry Automated synthesis of chemical compounds.Enables safe, efficient, and scalable production of derivative libraries. rsc.orgpolyu.edu.hkvapourtec.com
Micro-flow Reactors Precise control over reaction conditions for hazardous or complex reactions.Ideal for trifluoromethylation reactions using gaseous reagents. nih.govresearchgate.net
Segmented Flow Synthesis Parallel synthesis of multiple library members in a continuous stream.Rapid generation of diverse compound libraries for screening. nih.gov
19F-NMR Screening High-throughput screening of fluorine-containing compounds.Highly sensitive and direct method for identifying binding interactions and measuring affinity. acs.orgnih.govacs.org

Development of Multi-Targeting Agents Based on the Benzotrifluoride Scaffold

The traditional "one drug, one target" paradigm is increasingly being challenged by the understanding that complex diseases like cancer or Alzheimer's involve multiple biological pathways. This has led to the rise of polypharmacology, an approach focused on designing single chemical entities that can modulate multiple targets simultaneously. nih.govnih.gov The benzotrifluoride scaffold is an excellent starting point for developing such multi-targeting agents due to its favorable physicochemical properties and synthetic tractability.

In oncology, cancer cells often develop resistance to single-target therapies by activating alternative signaling pathways. A multi-target inhibitor could potentially overcome this by simultaneously blocking several key proteins. For example, benzimidazole (B57391) derivatives have been developed as multi-target kinase inhibitors, targeting EGFR, VEGFR-2, and PDGFR, all of which are involved in tumor growth and angiogenesis. nih.gov By incorporating a trifluoromethylphenyl group, such as in this compound, into these scaffolds, it may be possible to enhance potency and improve pharmacokinetic properties.

The design of these multi-target-directed ligands (MTDLs) often involves combining known pharmacophores into a single hybrid molecule. nih.gov For instance, a derivative of this compound could be designed to not only inhibit a primary cancer target but also possess anti-angiogenic or antioxidant properties, as has been demonstrated with certain flutamide (B1673489) analogs. nih.gov This strategy aims to create more effective medicines with synergistic effects and a reduced likelihood of drug resistance. Computational methods are crucial in this endeavor, helping to predict the polypharmacological profiles of novel compounds and guide their rational design. nih.gov

Q & A

Q. Methodological Considerations :

  • Temperature Control : Excess heat may lead to deamination or trifluoromethyl group degradation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst Efficiency : Ligand choice (e.g., Xantphos) impacts cross-coupling yields.

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Key ConditionsLimitations
Nitro Reduction65–75H₂ (1 atm), Pd-C, EtOH, 25°CRequires nitro precursor
Buchwald-Hartwig50–60Pd(OAc)₂, Xantphos, NH₃ gasSensitive to oxygen/moisture

Reference : General strategies for benzotrifluoride amination are extrapolated from analogous compounds .

How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound?

Basic Research Question
Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Expect a singlet for the -CF₃ group (δ ~4.3 ppm) and splitting patterns for the isopropyl group (δ 1.2–1.5 ppm for CH₃, δ 2.8–3.1 ppm for CH).
  • ¹³C NMR : The -CF₃ carbon appears as a quartet (δ ~125 ppm, J = 285 Hz).

Q. Infrared Spectroscopy (IR) :

  • N-H stretches (3300–3500 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) are key identifiers.

Q. Mass Spectrometry (MS) :

  • Molecular ion peak at m/z 203.21 (C₁₀H₁₂F₃N) with fragmentation patterns reflecting loss of -CF₃ (Δ m/z = 69).

Methodological Tip : Use deuterated DMSO for NMR to resolve amine proton exchange broadening .

What computational approaches (e.g., DFT) elucidate the electronic effects of the isopropyl and trifluoromethyl groups on reactivity?

Advanced Research Question
Density Functional Theory (DFT) simulations can model:

  • Electron-Withdrawing Effects : The -CF₃ group reduces electron density at the aromatic ring, directing electrophilic substitution to the para position.
  • Steric Effects : The isopropyl group introduces steric hindrance, affecting regioselectivity in cross-coupling reactions.

Q. Table 2: Calculated Properties (B3LYP/6-311+G(d,p))

ParameterValue (Å/eV)
C-F Bond Length1.34
HOMO-LUMO Gap4.8
Reference : Computational models for similar fluorinated aromatics validate these approaches .

What are the challenges in achieving enantiomeric resolution of this compound derivatives?

Advanced Research Question
While the parent compound lacks chirality, derivatives with asymmetric centers require:

  • Chiral Chromatography : Use of Chiralpak® IG columns with hexane/isopropanol mobile phases.
  • Kinetic Resolution : Enzymatic catalysis (e.g., lipases) to selectively modify one enantiomer.

Methodological Note : X-ray crystallography (as in ) is critical for absolute configuration determination.

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question
Hazard Profile :

  • Acute Toxicity : H302 (harmful if swallowed), H312/H332 (harmful on skin contact/inhalation) .
  • PPE Requirements : Nitrile gloves, lab coat, and fume hood use.

Waste Disposal : Neutralize with dilute HCl before incineration to avoid HF release.

How can HPLC-MS be applied to quantify trace impurities in this compound?

Advanced Research Question
Method :

  • Column : C18 reverse-phase (2.6 µm, 100 Å).
  • Mobile Phase : Gradient of 0.1% formic acid in acetonitrile/water.
  • Detection : ESI-MS in positive ion mode (m/z 203 → 136).

Q. Table 3: Validation Parameters

ParameterValue
LOD0.1 µg/mL
LOQ0.3 µg/mL
Recovery (%)98.5 ± 1.2

What role does this compound play in synthesizing fluorinated pharmaceuticals?

Advanced Research Question
The compound serves as a precursor for:

  • Kinase Inhibitors : The -CF₃ group enhances metabolic stability.
  • Antimicrobial Agents : Functionalization at the amine group introduces bioactive moieties.

Case Study : Coupling with sulfonamide groups yields derivatives with improved bacterial membrane penetration .

How do solvent polarity and temperature affect the compound’s stability during long-term storage?

Basic Research Question

  • Storage Conditions :
    • Ideal Solvent : Anhydrous acetonitrile (prevents hydrolysis).
    • Temperature : –20°C under argon (decomposition onset at 40°C).

Q. Stability Data :

ConditionDegradation (%) after 6 Months
RT, exposed to air15–20
–20°C, inert atmosphere<2

Retrosynthesis Analysis

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2-Amino-5-isopropylbenzotrifluoride
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2-Amino-5-isopropylbenzotrifluoride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.